
4-Methylphenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl prop-2-enoate, also known as p-tolyl acrylate, is an organic compound with the molecular formula C10H10O2. It is an ester derived from 4-methylphenol (p-cresol) and acrylic acid. This compound is known for its applications in the production of polymers and as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylphenyl prop-2-enoate can be synthesized through the esterification of 4-methylphenol with acrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 4-methylphenol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropan-2-ol.
Substitution: 4-Nitro-4-methylphenyl prop-2-enoate, 4-Halo-4-methylphenyl prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable nature.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl prop-2-enoate primarily involves its ability to undergo polymerization. The compound can form long polymer chains through free radical polymerization, where the double bond in the prop-2-enoate group reacts with other monomers to form a polymer network. This property is exploited in various industrial applications to create materials with desired mechanical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but contains a methoxy group instead of a methyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and is used in different applications.
4-Methylphenyl acetate: Similar ester but with an acetate group instead of a prop-2-enoate group.
Uniqueness
4-Methylphenyl prop-2-enoate is unique due to its specific ester group, which allows it to undergo polymerization reactions effectively. This makes it particularly valuable in the production of polymers and copolymers with tailored properties for various industrial applications .
Eigenschaften
CAS-Nummer |
2374-55-2 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(4-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
InChI-Schlüssel |
OJNXPAPLAAGFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



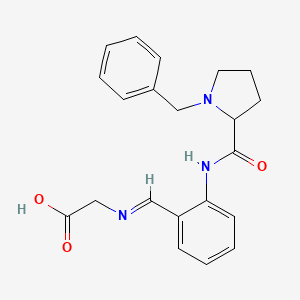
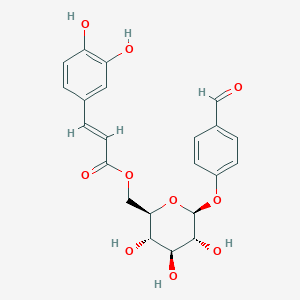
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
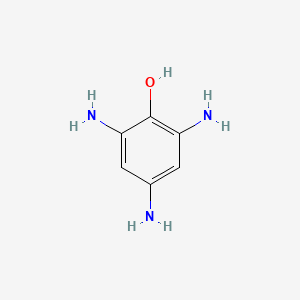
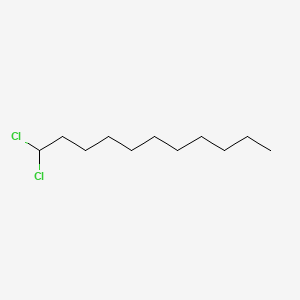
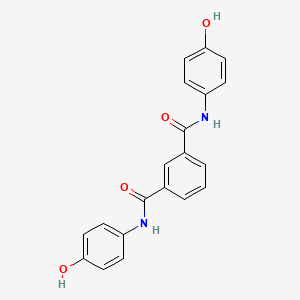
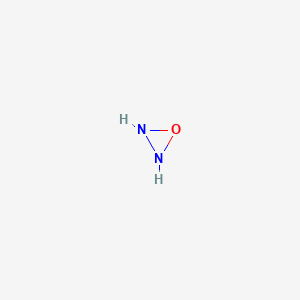
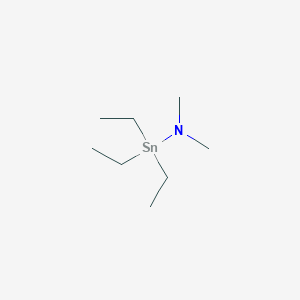


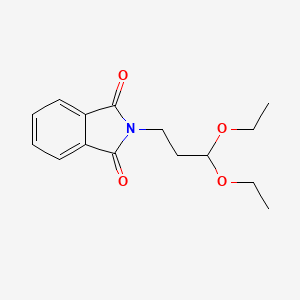
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

